molecular formula C14H23F3N2O3 B6800802 N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide

N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide

Cat. No.: B6800802
M. Wt: 324.34 g/mol
InChI Key: RXWILAWNFPUUKY-HCWSGVFWSA-N
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Description

N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide is a complex organic compound with a unique structure that includes an oxolane ring, a piperidine ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23F3N2O3/c1-2-12-11(4-6-22-12)18-13(21)19-5-3-10(14(15,16)17)9(7-19)8-20/h9-12,20H,2-8H2,1H3,(H,18,21)/t9?,10?,11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXWILAWNFPUUKY-HCWSGVFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCO1)NC(=O)N2CCC(C(C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@@H](CCO1)NC(=O)N2CCC(C(C2)CO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the oxolane ring, followed by the introduction of the piperidine ring and the trifluoromethyl group. The final step involves the formation of the carboxamide group.

    Oxolane Ring Formation: The oxolane ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.

    Trifluoromethyl Group Addition: The trifluoromethyl group is typically introduced using a trifluoromethylating agent such as trifluoromethyl iodide under basic conditions.

    Carboxamide Formation: The final step involves the reaction of the intermediate with an isocyanate to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Carboxylic acid derivative.

    Reduction: Amine derivative.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and reach its target sites.

Comparison with Similar Compounds

Similar Compounds

    N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-methylpiperidine-1-carboxamide: Similar structure but lacks the trifluoromethyl group.

    N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(chloromethyl)piperidine-1-carboxamide: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in N-[(2S,3R)-2-ethyloxolan-3-yl]-3-(hydroxymethyl)-4-(trifluoromethyl)piperidine-1-carboxamide makes it unique compared to its analogs. This group enhances the compound’s stability, lipophilicity, and potential biological activity, making it a valuable compound for various applications.

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